N'-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-23-13-5-4-12(10-14(13)24-2)19-16(22)15(21)18-6-3-8-20-9-7-17-11-20/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTRUIVCVZJHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)oxamide typically involves the reaction of 3,4-dimethoxyaniline with 3-imidazol-1-ylpropylamine in the presence of an oxalyl chloride derivative. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring and imidazole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)oxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-dimethoxyphenyl)-N-(3-pyridylpropyl)oxamide
- N’-(3,4-dimethoxyphenyl)-N-(3-piperidinylpropyl)oxamide
Uniqueness
N’-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)oxamide is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may contain other heterocyclic rings, such as pyridine or piperidine.
Biological Activity
N'-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an imidazole ring and a dimethoxyphenyl group. Its molecular formula is , and it exhibits properties typical of imidazole derivatives.
Research indicates that the biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Imidazole Ring : The imidazole moiety is known for its role in enzyme inhibition and receptor binding, particularly in the context of histamine receptors and certain kinases.
- Phenolic Group : The dimethoxyphenyl group may enhance lipophilicity, aiding in membrane permeability and potentially influencing the compound's interaction with cellular targets.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest (G2/M phase) |
Antimicrobial Activity
The compound has also shown antimicrobial properties against several pathogens:
- Bacterial Inhibition : In vitro assays revealed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
Recent studies suggest that the compound may have neuroprotective effects in models of neurodegeneration:
- Mechanism : It appears to mitigate oxidative stress and inflammation in neuronal cells, possibly through the modulation of NF-kB signaling pathways.
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy against MCF-7 cells, where it was shown to reduce cell viability significantly compared to controls. The study concluded that further exploration in vivo is warranted to assess its therapeutic potential.
- Neuroprotection in Animal Models : Research conducted on rodent models indicated that administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function in memory tasks post-injury.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes coupling 3,4-dimethoxyphenyl derivatives with imidazole-containing propylamine intermediates. For example, in analogous compounds, nucleophilic substitution or amide bond formation is performed under inert atmospheres using solvents like DMF. Reaction conditions (e.g., room temperature, 4 hours) and stoichiometric ratios (e.g., 1:1.6 molar ratio of reactants) are critical for yield optimization. Purification often involves precipitation in cold water followed by recrystallization in acetone .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (for verifying proton and carbon environments) and High-Resolution Mass Spectrometry (HRMS) (for confirming molecular weight) are essential. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and hydrogen-bonding patterns. For example, triclinic crystal systems with space group P1 have been reported for structurally similar compounds, with data-to-parameter ratios >14 .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer : The compound is typically stable as a crystalline solid when stored at -20°C under anhydrous conditions. Solubility varies: polar aprotic solvents (e.g., DMSO, DMF) are preferred for reactions, while acetone or ethanol is used for recrystallization. Stability over ≥5 years has been observed for related hydrochlorides when protected from light and moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., bacterial strains, incubation time). To address this:
- Perform dose-response curves across multiple cell lines or microbial species.
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Compare results with structurally analogous compounds (e.g., imidazo-quinazolines with bromophenyl substituents) to identify structure-activity relationships (SAR) .
Q. What computational strategies are recommended for predicting target interactions?
- Methodological Answer :
- Use molecular docking (e.g., AutoDock Vina) to screen against enzymes like cytochrome P450 or kinases, leveraging the compound’s imidazole moiety for potential metal coordination.
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions.
- Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .
Q. How can crystallographic data inform drug design for this compound?
- Methodological Answer : SC-XRD reveals intermolecular interactions critical for packing and stability. For instance, N–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.4 Å) between aromatic rings can guide derivatization to enhance solubility or binding affinity. Lattice parameters (e.g., a = 8.8557 Å, α = 99.682°) provide benchmarks for computational modeling .
Q. What strategies optimize yield in multi-step syntheses?
- Methodological Answer :
- Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading).
- Use flow chemistry for exothermic steps to improve control.
- Implement green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction times and byproducts. Yield improvements from 70% to >95% have been reported via these methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
